1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups it contains. For example, the pyrimidine ring might undergo reactions such as substitution or addition, the piperidine ring might undergo reactions such as alkylation or acylation, and the tetrahydrofuran ring might undergo reactions such as oxidation or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would depend on the functional groups it contains and their arrangement in the molecule .Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
- Synthesis of Novel Heterocyclic Compounds : This compound is used as an initiative in synthesizing various heterocyclic compounds like benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines. These are explored for their potential as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Cancer and Anti-Angiogenic Potential
- Synthesis of Piperidine-4-Carboxamide Derivatives for Cancer Therapy : A series of piperidine-4-carboxamide derivatives have been synthesized, showing significant anti-angiogenic activity and DNA cleavage abilities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Antimicrobial Applications
- Development of Antimicrobial Agents : Novel pyrimidin-4-one derivatives, including this compound, have been synthesized and tested for antimicrobial activity, showing potent inhibitory effects against various bacterial strains (Krishnamurthy et al., 2011).
Metabolic Studies in Pharmaceutical Context
- Study of Metabolism in Antineoplastic Agents : This compound has been studied in the context of chronic myelogenous leukemia patients, identifying main metabolic pathways and metabolites after oral administration, contributing to the understanding of its pharmacokinetics (Gong et al., 2010).
Synthesis and Structure-Activity Relationship Studies
- Exploring SAR in Inhibitors of Soluble Epoxide Hydrolase : Research into the synthesis of triazinyl piperidine-4-carboxamides, including this compound, has led to insights into their structure-activity relationships, important for developing inhibitors of soluble epoxide hydrolase (Thalji et al., 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive, it might pose a risk of causing chemical burns or fires. If it is toxic, it might pose a risk of causing health problems if ingested, inhaled, or absorbed through the skin .
Future Directions
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O2/c1-11-22-14(17(18,19)20)9-15(23-11)24-6-4-12(5-7-24)16(25)21-10-13-3-2-8-26-13/h9,12-13H,2-8,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCSJMJCDGQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3CCCO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.